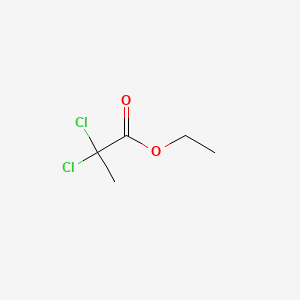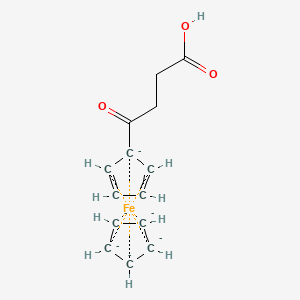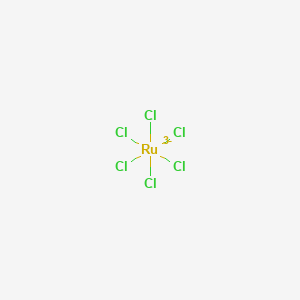
Hexachlororuthenate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexachlororuthenate(III) is a coordination compound with the formula [RuCl6]3-. It is a member of the platinum group metals and is known for its unique chemical properties and applications in various fields, including catalysis and materials science. This compound is typically encountered as potassium hexachlororuthenate(III) (K3[RuCl6]), which is a dark red crystalline solid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexachlororuthenate(III) can be synthesized through several methods. One common approach involves the reaction of ruthenium(III) chloride with hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete dissolution and reaction of the ruthenium chloride. The resulting solution is then evaporated to yield hexachlororuthenate(III) crystals .
Industrial Production Methods: In industrial settings, hexachlororuthenate(III) is often produced by the oxidation of ruthenium metal or lower oxidation state ruthenium compounds in the presence of chlorine gas. This process is conducted at elevated temperatures to facilitate the formation of the desired hexachlororuthenate(III) complex .
Analyse Chemischer Reaktionen
Types of Reactions: Hexachlororuthenate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states, such as ruthenium(IV) or ruthenium(VI) complexes.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes.
Substitution: Ligands in the hexachlororuthenate(III) complex can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine gas and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or hydrazine are often used.
Substitution: Ligand substitution reactions typically occur in aqueous solutions and may require heating to facilitate the reaction.
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: Various substituted ruthenium complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of hexachlororuthenate(III) complexes varies depending on their application:
Anticancer Activity: The cytotoxic effects are believed to be due to the generation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis.
Catalytic Activity: In catalytic applications, hexachlororuthenate(III) complexes facilitate the activation of substrates through coordination to the ruthenium center, enabling various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Hexachlororuthenate(III) can be compared to other similar compounds, such as:
Hexachlororhodate(III) ([RhCl6]3-): Similar in structure but with rhodium as the central metal.
Hexachloroiridate(III) ([IrCl6]3-): Contains iridium as the central metal and is used in different catalytic applications compared to hexachlororuthenate(III).
Hexachloroplatinate(IV) ([PtCl6]2-): Contains platinum and is used in various industrial applications, including catalysis and materials science.
Eigenschaften
CAS-Nummer |
21595-26-6 |
|---|---|
Molekularformel |
Cl6Ru-3 |
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
hexachlororuthenium(3-) |
InChI |
InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+3/p-6 |
InChI-Schlüssel |
ZFBIHEFLSPUZGE-UHFFFAOYSA-H |
Kanonische SMILES |
Cl[Ru-3](Cl)(Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)

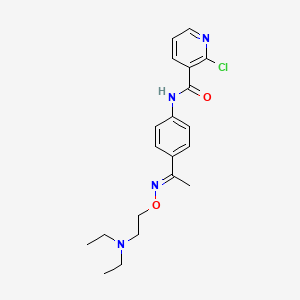
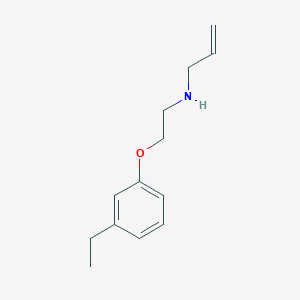
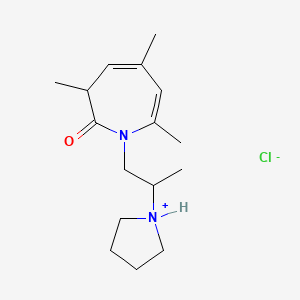
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
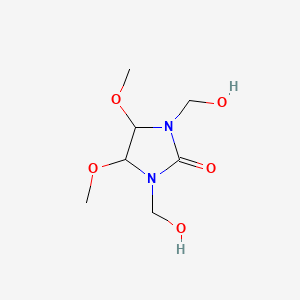
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)

